1-[(3-nitro-1H-pyrazol-5-yl)carbonyl]piperidine
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Overview
Description
1-[(3-nitro-1H-pyrazol-5-yl)carbonyl]piperidine is a heterocyclic compound that features a pyrazole ring substituted with a nitro group and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-nitro-1H-pyrazol-5-yl)carbonyl]piperidine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
1-[(3-nitro-1H-pyrazol-5-yl)carbonyl]piperidine undergoes various chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Cyclization: The compound can undergo intramolecular cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, and sodium borohydride.
Nucleophiles: Ammonia, amines, and thiols.
Catalysts: Palladium, platinum, and nickel.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Pyrazoles: Nucleophilic substitution reactions yield various substituted pyrazoles.
Scientific Research Applications
1-[(3-nitro-1H-pyrazol-5-yl)carbonyl]piperidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents targeting various diseases.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(3-nitro-1H-pyrazol-5-yl)carbonyl]piperidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-nitro-1H-pyrazole: Shares the pyrazole ring and nitro group but lacks the piperidine moiety.
1-(3-nitro-1H-pyrazol-5-yl)ethanone: Similar structure but with an ethanone group instead of piperidine.
Uniqueness
1-[(3-nitro-1H-pyrazol-5-yl)carbonyl]piperidine is unique due to the presence of both the nitro-substituted pyrazole ring and the piperidine moiety, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
(5-nitro-1H-pyrazol-3-yl)-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O3/c14-9(12-4-2-1-3-5-12)7-6-8(11-10-7)13(15)16/h6H,1-5H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGSYJVTLPKCFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=NNC(=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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